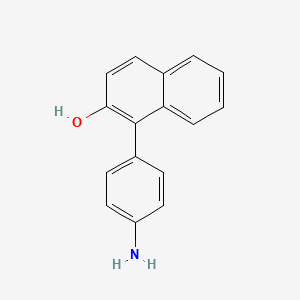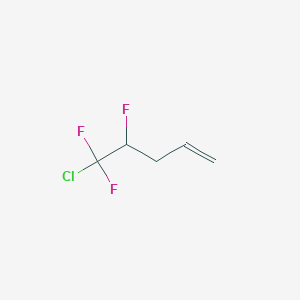
5-Chloro-4,5,5-trifluoropent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4,5,5-trifluoropent-1-ene is an organic compound with the molecular formula C5H6ClF3 It is a halogenated alkene, characterized by the presence of chlorine and fluorine atoms attached to a pentene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,5,5-trifluoropent-1-ene typically involves the halogenation of pentene derivatives. One common method is the addition of chlorine and fluorine to a pentene substrate under controlled conditions. The reaction can be carried out using reagents such as chlorine gas and hydrogen fluoride, often in the presence of a catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4,5,5-trifluoropent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Addition: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can add hydrogen across the double bond.
Oxidation: Potassium permanganate (KMnO4) can be used to oxidize the compound to form corresponding alcohols or ketones.
Major Products Formed
Substitution: Formation of iodinated or brominated derivatives.
Addition: Formation of saturated alkanes.
Oxidation: Formation of alcohols or ketones depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4,5,5-trifluoropent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-4,5,5-trifluoropent-1-ene involves its interaction with molecular targets through its reactive functional groups. The presence of halogens makes it a good candidate for electrophilic and nucleophilic reactions. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the conditions of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloropent-1-ene: Similar structure but lacks fluorine atoms.
4,5,5-Trifluoropent-1-ene: Similar structure but lacks chlorine atom.
5-Bromo-4,5,5-trifluoropent-1-ene: Similar structure with bromine instead of chlorine.
Uniqueness
5-Chloro-4,5,5-trifluoropent-1-ene is unique due to the combination of chlorine and fluorine atoms on the same pentene backbone. This unique halogenation pattern imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with other molecules. The presence of both chlorine and fluorine also influences the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
89965-94-6 |
|---|---|
Molekularformel |
C5H6ClF3 |
Molekulargewicht |
158.55 g/mol |
IUPAC-Name |
5-chloro-4,5,5-trifluoropent-1-ene |
InChI |
InChI=1S/C5H6ClF3/c1-2-3-4(7)5(6,8)9/h2,4H,1,3H2 |
InChI-Schlüssel |
GSVLPIJRADUIEI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C(F)(F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


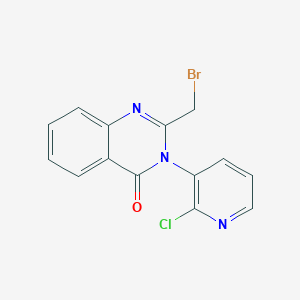
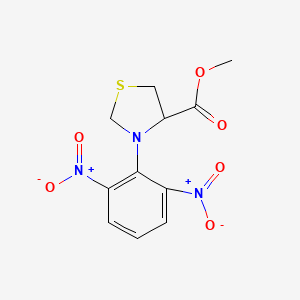
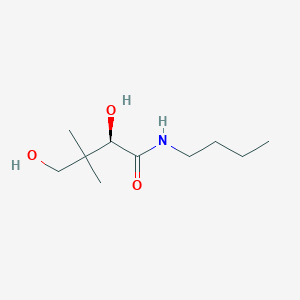
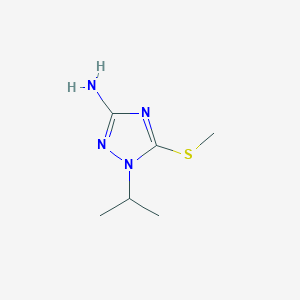
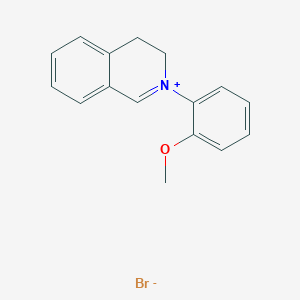
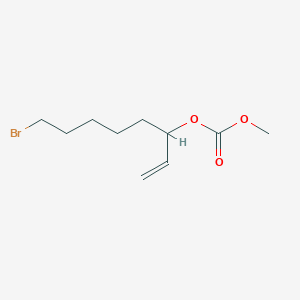
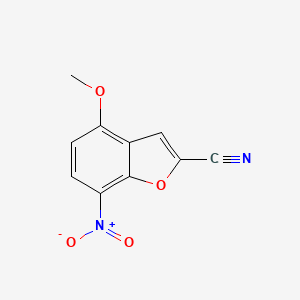

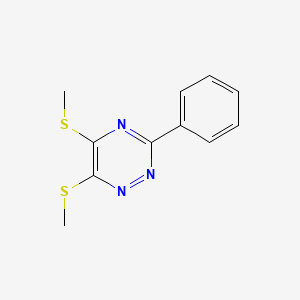
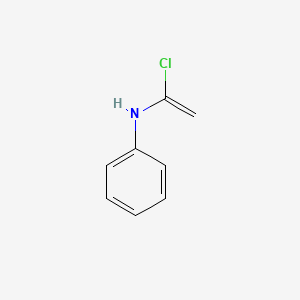
![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)
![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)
![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
